2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide
Description
The compound 2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide is a quinoline derivative featuring a 4-ethylbenzenesulfonyl group at position 3 of the quinoline core, a 4-oxo-1,4-dihydroquinolin-1-yl moiety, and an N-(4-methylphenyl)acetamide side chain. Its molecular formula is C₂₆H₂₆N₂O₄S, with a calculated molecular weight of 462.56 g/mol.
The sulfonyl group in this compound may enhance binding affinity to enzymatic targets, while the ethyl and methyl substituents likely influence lipophilicity and metabolic stability. Structural elucidation of such compounds typically employs X-ray crystallography tools such as SHELX, a robust software suite for small-molecule refinement.
Properties
IUPAC Name |
2-[3-(4-ethylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S/c1-3-19-10-14-21(15-11-19)33(31,32)24-16-28(23-7-5-4-6-22(23)26(24)30)17-25(29)27-20-12-8-18(2)9-13-20/h4-16H,3,17H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXAWLDYHAMMAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and sulfonylation reactions . The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis . Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group or the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted quinoline derivatives. These products can have different biological activities and chemical properties, making them useful in various applications .
Scientific Research Applications
2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:
Biology: It has been studied for its potential antimicrobial and anticancer properties, showing activity against various bacterial strains and cancer cell lines.
Medicine: The compound is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the quinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Research Findings and Hypothetical Data
- Metabolic Stability : The methyl group in the target compound may reduce oxidative metabolism compared to the analog’s chlorine, which is prone to enzymatic dehalogenation.
- Target Affinity : The ethyl substitution on the sulfonyl group could improve hydrophobic interactions in enzyme active sites, as seen in sulfonamide-based kinase inhibitors.
- Synthetic Accessibility: The absence of a quinoline C6 substituent in the target compound may simplify synthesis compared to the analog, which requires regioselective ethyl introduction.
Biological Activity
The compound 2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide is a member of the quinoline derivative class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 450.56 g/mol. Its structure features a quinoline core substituted with a sulfonamide group and an acetamide moiety, which are critical for its biological interactions.
Antimicrobial Properties
Quinoline derivatives have demonstrated significant antimicrobial activity. Studies have shown that compounds similar to this compound exhibit effectiveness against various bacterial strains. The sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis, a vital metabolic pathway in bacteria.
Anticancer Activity
Research indicates that quinoline-based compounds possess anticancer properties. The mechanism is believed to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway. For instance, studies on structurally related compounds have shown that they can inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound may arise from its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial for developing treatments for inflammatory diseases where excessive inflammation leads to tissue damage.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, altering their activity and leading to downstream effects on cellular functions.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antimicrobial Efficacy : A study demonstrated that quinoline derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that structural modifications can enhance antimicrobial potency .
- Cancer Cell Line Studies : In vitro studies showed that a similar compound reduced proliferation rates in breast cancer cell lines by inducing apoptosis, highlighting its potential as an anticancer agent .
- Inflammation Models : Experimental models have indicated that quinoline derivatives can reduce inflammation markers in induced models of arthritis, suggesting therapeutic applications in inflammatory diseases .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methoxyquinoline | Simple methoxy substitution | Antimicrobial |
| 6-Methylquinoline | Methyl group at position 6 | Anti-inflammatory |
| 2-[3-(4-Ethylbenzenesulfonyl)-6-methyl] | Sulfonamide and acetamide groups | Anticancer |
The unique combination of functional groups in this compound likely contributes to its enhanced biological activity compared to simpler derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
